(2R)-2-amino-2-(2-bromophenyl)acetic acid
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Overview
Description
(2R)-2-amino-2-(2-bromophenyl)acetic acid is a chiral amino acid derivative with a bromine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(2-bromophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide or alkoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids.
Major Products
Substitution: Formation of phenylacetic acid derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
(2R)-2-amino-2-(2-bromophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(2-bromophenyl)acetic acid involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenylacetic acid
- 2-Amino-2-phenylacetic acid
- 2-Chlorophenylacetic acid
Uniqueness
(2R)-2-amino-2-(2-bromophenyl)acetic acid is unique due to the presence of both an amino group and a bromine atom on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromophenyl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 |
InChI Key |
PTWAPNNQAOAJDI-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)O)N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)Br |
Origin of Product |
United States |
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